molecular formula C13H13NOS2 B5836200 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No.: B5836200
M. Wt: 263.4 g/mol
InChI Key: GIQVLXAKTCGKLY-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DM-1, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DM-1 is a member of the thiazole family of compounds and has been found to have potent cytotoxic activity against a variety of cancer cell lines.

Mechanism of Action

4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one works by binding to the colchicine-binding site on tubulin, which is a protein that makes up microtubules. This binding disrupts microtubule formation, which is essential for cell division. As a result, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have potent cytotoxic activity against a variety of cancer cell lines. In addition, it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has also been found to have anti-angiogenic properties, which means it can inhibit the growth of blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its potent cytotoxic activity against a variety of cancer cell lines. This makes it a promising candidate for cancer treatment. However, this compound has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise in organic chemistry for synthesis. In addition, this compound has low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for 4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one research. One area of focus is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of focus is the development of new formulations of this compound that can improve its solubility and bioavailability. In addition, there is ongoing research into the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 2,5-dimethylbenzaldehyde and methyl thioglycolate. The resulting product is then treated with acetic anhydride to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

4-(2,5-dimethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential use in cancer treatment. It has been found to have potent cytotoxic activity against a variety of cancer cell lines, including breast, ovarian, and lung cancer. This compound works by targeting microtubules, which are essential for cell division. By disrupting microtubule formation, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c1-8-4-5-9(2)10(6-8)7-11-12(15)17-13(14-11)16-3/h4-7H,1-3H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQVLXAKTCGKLY-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C2C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C\2/C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.